6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride
Overview
Description
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of chemistry and biochemistry due to its sterically constrained molecular framework, which makes it a valuable building block for drug design and other applications .
Mechanism of Action
Target of Action
The compound 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride is an analogue of the natural compounds ornithine and GABA . These natural compounds play important roles in biological processes, suggesting that the compound could interact with similar targets in the body .
Mode of Action
Due to its structural similarity to ornithine and gaba, it is hypothesized that it may interact with the same or similar biological targets . The compound’s sterically constrained structure could potentially make it a more efficient and selective ligand for various biological targets .
Biochemical Pathways
Ornithine is a key compound in the urea cycle, while GABA is a major inhibitory neurotransmitter in the mammalian central nervous system .
Result of Action
Given its structural similarity to ornithine and gaba, it may have similar effects . For instance, it could potentially influence the urea cycle or act as an inhibitory neurotransmitter .
Preparation Methods
The synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride involves constructing the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . The reaction conditions typically involve the use of chloroform as a solvent, triethylamine as a base, and mesyl chloride as a reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diphenylphosphoryl azide (DPPA) and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original spirocyclic structure .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of sterically constrained amino acids, which are valuable in drug design . In biology and medicine, it has been evaluated as an inhibitor of various kinases, including CDK1, CDK2, CDK5, GSK-3, and PLK . Additionally, it can be used as an insecticide and acaricide . Its unique structure makes it a valuable tool for exploring new drug candidates and understanding biological processes.
Comparison with Similar Compounds
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride is unique due to its spirocyclic structure, which provides steric constraints that are not present in many other compounds. Similar compounds include 2-aminoisobutyric acid, 2-azetidinecarboxylic acid, and 2,4-methanoproline . These compounds also possess sterically constrained molecular frameworks, but they differ in their specific structures and properties.
Properties
IUPAC Name |
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.2ClH/c8-7(5(10)11)1-6(2-7)3-9-4-6;;/h9H,1-4,8H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBXZTYTMSDKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)O)N)CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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